(1-Ethylcyclobutyl)methanol
Overview
Description
(1-Ethylcyclobutyl)methanol: is an organic compound with the molecular formula C7H14O It is a cyclobutyl derivative, characterized by a cyclobutane ring substituted with an ethyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethylcyclobutyl)methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method is the reduction of cyclobutanone derivatives using metal hydrides such as sodium borohydride or lithium aluminum hydride . Another approach involves the ring-opening of cyclobutyl epoxides followed by reduction .
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (1-Ethylcyclobutyl)methanol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form cyclobutyl derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutyl alcohols and other reduced forms.
Substitution: Cyclobutyl derivatives with different substituents.
Scientific Research Applications
Chemistry: (1-Ethylcyclobutyl)methanol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it valuable in the study of ring strain and reactivity in cyclobutane derivatives .
Biology: In biological research, this compound can be used as a model compound to study the metabolism and biotransformation of cyclobutyl-containing molecules .
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of (1-Ethylcyclobutyl)methanol involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and stability .
Comparison with Similar Compounds
Cyclobutanol: Similar in structure but lacks the ethyl group.
Cyclobutylmethanol: Similar but without the ethyl substitution on the cyclobutane ring.
Uniqueness: (1-Ethylcyclobutyl)methanol is unique due to the presence of both an ethyl group and a methanol group on the cyclobutane ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(1-ethylcyclobutyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-2-7(6-8)4-3-5-7/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAVFTVSWZTMIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621335 | |
Record name | (1-Ethylcyclobutyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255721-49-4 | |
Record name | (1-Ethylcyclobutyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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